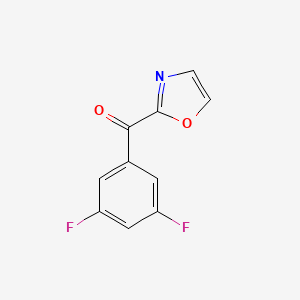

2-(3,5-Difluorobenzoyl)oxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3,5-Difluorobenzoyl)oxazole is a useful research compound. Its molecular formula is C10H5F2NO2 and its molecular weight is 209.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Metal-Induced Tautomerization and Transmetalation

- Oxazole molecules, when coordinated to manganese(i), can transform into carbene tautomers and subsequently transmetalate to gold(i). This process is significant in the field of chemical synthesis and catalysis (Ruiz & Perandones, 2009).

Medicinal Chemistry and Biological Activities

- Oxazole compounds, including 2-(3,5-Difluorobenzoyl)oxazole, demonstrate versatile biological activities due to their ability to bind with various enzymes and receptors. These compounds have been employed in treating diverse diseases, highlighting their potential as medicinal agents (Zhang, Zhao, & Zhou, 2018).

Synthesis of Oxazole Derivatives

- Development of synthetic routes for oxazole-containing compounds is crucial for drug development. Modifications in oxazole synthesis can lead to the creation of biologically significant agents, including neuroprotective antioxidants (Rizzo et al., 2000).

Gold-Catalyzed Oxidation Strategies

- Oxazole structures can be efficiently synthesized via a gold-catalyzed oxidation strategy. This method is important for creating oxazole rings, which are key structural motifs in natural products (Luo, Ji, Li, & Zhang, 2012).

Transition Metal Coordination Chemistry

- Oxazoline ligands, related to oxazoles, are used in asymmetric organic syntheses. Their coordination with transition metals has been extensively studied, providing insights into structural characterization and synthesis techniques (Gómez, Muller, & Rocamora, 1999).

Catalytic Coupling Reactions

- Oxazoles undergo functionalization through Suzuki coupling reactions, enabling the synthesis of diverse derivatives. This methodology is crucial for developing novel compounds with potential biological applications (Ferrer Flegeau, Popkin, & Greaney, 2006).

Quantum Chemical Calculations

- Studies involving quantum chemical calculations of oxazole derivatives provide insights into their electronic structures, aiding in the design of new compounds with desired properties (Mukhtorov et al., 2019).

Direcciones Futuras

While specific future directions for “2-(3,5-Difluorobenzoyl)oxazole” were not found in the sources, oxazole-based molecules have received attention from researchers globally due to their wide range of biological activities . They are becoming a significant heterocyclic nucleus in medicinal chemistry, leading to the synthesis of diverse oxazole derivatives .

Propiedades

IUPAC Name |

(3,5-difluorophenyl)-(1,3-oxazol-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F2NO2/c11-7-3-6(4-8(12)5-7)9(14)10-13-1-2-15-10/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHAJIVGLVWBQGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=N1)C(=O)C2=CC(=CC(=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642108 |

Source

|

| Record name | (3,5-Difluorophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898760-50-4 |

Source

|

| Record name | (3,5-Difluorophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Methylpropoxy)methyl]piperidine](/img/structure/B1325331.png)

![3-[(2,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1325366.png)